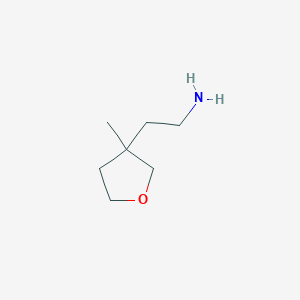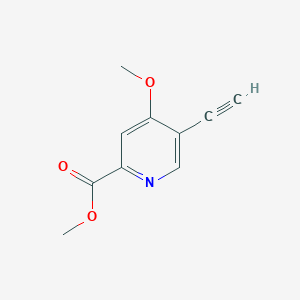
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate is a complex organic compound featuring a tert-butyl group, an ethyl ester, an amino group, and a sulfonyl group attached to a propanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate typically involves multi-step organic reactions. One common approach is to start with the appropriate sulfonyl chloride and react it with an amino acid derivative under controlled conditions. The tert-butyl and ethyl groups are introduced through esterification reactions using tert-butyl alcohol and ethanol, respectively. The reaction conditions often involve the use of catalysts such as sulfuric acid or other strong acids to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The tert-butyl and ethyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides. Substitution reactions can lead to the formation of various esters and amides .
科学的研究の応用
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-[(E)-But-1-en-3-yl]benzoate
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]methyl}-1H-1,2,3-triazol-4-yl)methyl}amino)methyl}-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
- 2-(tert-Butylamino)ethyl methacrylate
Uniqueness
What sets 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both tert-butyl and sulfonyl groups, along with an amino acid backbone, makes it a versatile compound for various chemical transformations and research applications.
特性
分子式 |
C16H23NO6S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate |
InChI |
InChI=1S/C16H23NO6S/c1-6-22-13(18)16(17,14(19)23-15(3,4)5)24(20,21)12-9-7-11(2)8-10-12/h7-10H,6,17H2,1-5H3 |
InChIキー |
JPABHWSJUPUFHK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OC(C)(C)C)(N)S(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)


![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)


![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)
